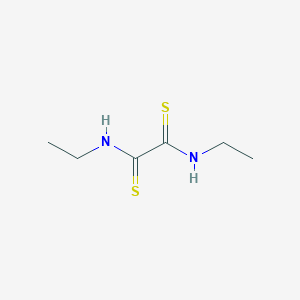

N,N'-Diethyldithiooxamide

Description

The exact mass of the compound N,N'-Diethyldithiooxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Diethyldithiooxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diethyldithiooxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diethylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZDKRCEDKACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167806 | |

| Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16475-50-6 | |

| Record name | N1,N2-Diethylethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16475-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamide, N,N'-diethyldithio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Dithiooxamide Derivatives Research

The investigation of dithiooxamide (B146897) and its derivatives has a rich history rooted in the broader development of coordination chemistry. Coordination chemistry, the study of compounds formed between metal centers and ligands, has its modern origins with the work of Alfred Werner in the late 19th and early 20th centuries. uomustansiriyah.edu.iq However, the use of coordination compounds, such as pigments like Prussian blue, dates back to antiquity. uomustansiriyah.edu.iq

Substituted acyclic variations of dithiooxamide, such as N,N'-diethyldithiooxamide, were first synthesized and characterized approximately 70 years ago. nih.gov Initial interest in these molecules was driven by their potential applications in drug development. nih.gov The fundamental methods for synthesizing these substituted dithiooxamides were established during this early period and generally involved one of three main approaches:

The condensation reaction of a primary aliphatic amine with dithiooxamide. nih.gov

The sulfurization of dioxamides. nih.gov

The esterification of a N,N'-bis(carboxymethyl) dithiooxamide. nih.gov

A key publication by Hurd et al. in 1961 detailed the preparation of various dithiooxamide derivatives, providing a foundational reference for subsequent research in this area. acs.org This early work laid the groundwork for exploring the versatile coordination behavior and synthetic utility of this class of compounds.

Significance of N,n Diethyldithiooxamide in Chemical Synthesis and Coordination Chemistry

The significance of N,N'-diethyldithiooxamide in academic research stems from its utility as both a building block in organic synthesis and as a versatile ligand in coordination chemistry.

In the realm of chemical synthesis , N,N'-diethyldithiooxamide is part of the broader family of thioamides, which are important functional groups in organic chemistry. wikipedia.orgorganic-chemistry.org The synthesis of N,N'-disubstituted dithiooxamides can be achieved through various methods, including the modified Willgerodt–Kindler reaction. acs.org This reaction provides a pathway to these molecules, which can then serve as precursors for more complex structures. The reactivity of the thioamide groups allows for further chemical transformations, making these compounds valuable intermediates.

The primary significance of N,N'-diethyldithiooxamide, however, lies in its role in coordination chemistry . Like other dithiooxamide (B146897) derivatives, it functions as a chelating agent, a molecule that can form multiple bonds to a single central metal ion. semanticscholar.orgnih.govinterchim.frnouryon.com The N,N'-diethyldithiooxamide ligand typically coordinates to metal atoms through its two sulfur atoms, adopting a cis conformation to form stable five-membered chelate rings. nih.gov This S,S-coordination mode results in the formation of square planar complexes with D2h symmetry. nih.gov While less common, coordination in a trans conformation through the nitrogen and sulfur atoms has also been reported. nih.gov

The ability to form stable complexes has led to the investigation of N,N'-diethyldithiooxamide with a variety of transition metals. For example, research has been conducted on its complexes with Group VB chlorides. acs.org Furthermore, Schiff bases derived from dithiooxamide and various aldehydes have been synthesized and used to form complexes with metals such as cobalt(II), nickel(II), copper(II), palladium(II), and platinum(IV). uokerbala.edu.iq These complexes exhibit interesting magnetic and conductive properties, with some showing potential biological activity. uokerbala.edu.iq

The table below summarizes some of the coordination complexes involving dithiooxamide derivatives and their characterization.

| Metal Ion | Ligand Type | Proposed Geometry | Key Findings |

| Co(II) | Schiff base of dithiooxamide | Octahedral | Ionic complex, showed activity against Aspergillus niger. uokerbala.edu.iq |

| Ni(II) | Schiff base of dithiooxamide | Octahedral | Diamagnetic, non-ionic complex. uokerbala.edu.iq |

| Cu(II) | Schiff base of dithiooxamide | Octahedral | Diamagnetic, non-ionic complex, showed activity against Aspergillus niger. uokerbala.edu.iq |

| Pd(II) | Schiff base of dithiooxamide | Square Planar | Diamagnetic, non-ionic complex. uokerbala.edu.iq |

| Pt(IV) | Schiff base of dithiooxamide | Octahedral | Diamagnetic, non-ionic complex. uokerbala.edu.iq |

Scope and Objectives of Current Research on N,n Diethyldithiooxamide

Classical Synthetic Pathways to Dithiooxamide Derivatives

Traditional methods for synthesizing dithiooxamide derivatives have been well-documented and primarily involve two main strategies. researchgate.net

One of the foundational methods for preparing N,N'-disubstituted dithiooxamides involves the direct reaction of aliphatic primary amines with dithiooxamide. researchgate.netacs.org In the case of N,N'-Diethyldithiooxamide, diethylamine (B46881) is reacted with dithiooxamide. This reaction proceeds via nucleophilic attack of the amine on the carbon atoms of the dithiooxamide backbone, leading to the displacement of ammonia (B1221849) and the formation of the desired N,N'-diethyl-substituted product.

Similarly, salts of amino acids can be employed in this reaction scheme to produce dithiooxamide derivatives bearing carboxylic acid functionalities. researchgate.net These reactions are typically carried out in a suitable solvent, and the product can be isolated and purified by standard laboratory techniques. However, limitations to this method have been noted in the preparation of certain N,N'-disubstituted dithiooxamides. researchgate.net

Table 1: Examples of N,N'-Disubstituted Dithiooxamides from Amines/Amino Acid Salts

| Amine/Amino Acid Salt | Product |

| Diethylamine | N,N'-Diethyldithiooxamide |

| Glycine (salt) | N,N'-Bis(carboxymethyl)dithiooxamide |

| Alanine (salt) | N,N'-Bis(1-carboxyethyl)dithiooxamide |

Another classical approach to dithiooxamide derivatives is the thionation of the corresponding oxamides using a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). researchgate.netevitachem.com This reaction effectively replaces the oxygen atoms of the oxamide (B166460) with sulfur atoms. For the synthesis of N,N'-Diethyldithiooxamide, N,N'-diethyloxamide would be treated with phosphorus pentasulfide.

The reaction is typically performed by refluxing the reagents in an inert solvent such as benzene, toluene, or dioxane. researchgate.net The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) has also been shown to be an efficient system for converting amides to their corresponding thiono derivatives, offering an advantage in the removal of byproducts through hydrolytic workup. nih.gov

Advanced and Modified Synthetic Approaches

More recent developments in synthetic organic chemistry have led to advanced and modified methods for the synthesis of dithiooxamide derivatives, often focusing on one-pot procedures, milder conditions, and catalyst-free reactions.

The Willgerodt–Kindler reaction, traditionally used for the synthesis of amides and thioamides from aryl alkyl ketones, has been modified for the synthesis of N,N'-disubstituted dithiooxamides. researchgate.netdntb.gov.ua A study in 2020 detailed a one-pot method for synthesizing these compounds. dntb.gov.ua This approach can involve the reaction of an appropriate amine, such as 2-hydroxypropylamine, with carbon disulfide in the presence of an oxidizing agent to form the dithiooxamide structure.

Another variation of the Willgerodt-Kindler reaction involves a one-pot, three-component reaction between substituted aromatic aldehydes, elemental sulfur, and cyclic secondary amines. researchgate.net This method has been shown to be successful at both room temperature and 120 °C, with the higher temperature offering a catalyst-free reaction with a shorter duration. researchgate.net

Table 2: Conditions for Modified Willgerodt-Kindler Reaction

| Condition | Temperature | Catalyst | Key Features |

| Method 1 | Room Temperature | Amine (as catalyst) | Utilizes an excess of the amine component. |

| Method 2 | 120 °C | Catalyst-free | Shorter reaction time. researchgate.net |

The development of one-pot synthesis procedures offers significant advantages in terms of efficiency, reduced waste, and simplified experimental setups. researchgate.netrsc.org For dithiooxamide analogues and other thioamides, several one-pot methods have been reported. These often involve multi-component reactions where all reactants are combined in a single reaction vessel. researchgate.netnih.gov

For instance, a simple and efficient one-pot synthesis of thioamide derivatives has been developed using substituted aldehydes, sulfur powder, and secondary amines. researchgate.net These reactions can be performed in solvents like DMSO or even water, with some protocols utilizing recyclable catalysts like β-cyclodextrin to enhance the green credentials of the synthesis. researchgate.net The synthesis of various N,N'-disubstituted acylguanidines, which are isosteres of thioureas, has also been achieved through convenient one-pot procedures. researchgate.net

In line with the principles of green chemistry, catalyst-free condensation reactions for the synthesis of dithiooxamide derivatives and related compounds have gained attention. These methods avoid the use of potentially toxic and expensive metal catalysts. rsc.org

A notable example is the catalyst-free Willgerodt-Kindler reaction of aromatic aldehydes with sulfur and amines at 120 °C, which proceeds efficiently without the need for a catalyst. researchgate.net Additionally, catalyst- and additive-free multi-component reactions have been described for the synthesis of other sulfur-containing heterocycles, highlighting a trend towards more environmentally benign synthetic routes. rsc.org Microwave-assisted synthesis under solvent- and catalyst-free conditions has also been reported for producing hydrazinyl thiazole (B1198619) derivatives, showcasing another eco-friendly approach. nih.gov

Ligand Design and Denticity of N,N'-Diethyldithiooxamide

Chelating Properties and Ligand Field Considerations

N,N'-Diethyldithiooxamide typically functions as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal center. Coordination can occur through different modes, primarily involving the sulfur and nitrogen donor atoms. While dithiooxamide and its derivatives can coordinate in a κ(S,N) fashion, forming a chelate, they can also act as bridging ligands with κ(N,N) and κ(S,S) coordination in polynuclear complexes. mdpi.com In some instances, evidence points towards exclusive coordination through the sulfur atoms. mdpi.com

The interaction between the ligand and the metal ion's d-orbitals leads to the splitting of these orbitals into different energy levels, a concept explained by ligand field theory. wikipedia.org The magnitude of this splitting (Δ) is influenced by the ligand's "strength." Ligands are ranked in the spectrochemical series based on their ability to cause this d-orbital splitting. wikipedia.org Ligands that bind through sulfur and nitrogen atoms, like N,N'-diethyldithiooxamide, are considered intermediate to strong field ligands. wikipedia.orglibretexts.orglibretexts.org This is because the orbital overlap between the metal d-orbitals and the donor orbitals of less electronegative atoms like sulfur and nitrogen is more significant compared to highly electronegative atoms like oxygen or halogens. libretexts.org The strength of the ligand field has a direct impact on the electronic spectra and magnetic properties of the resulting complexes. wikipedia.orgrsc.org Strong-field ligands typically lead to a larger energy gap (Δ), which can result in low-spin complexes. wikipedia.org

Steric and Electronic Parameters of N,N'-Diethyldithiooxamide as a Ligand

The coordination properties of a ligand are governed by both its steric and electronic characteristics. The ethyl groups attached to the nitrogen atoms in N,N'-Diethyldithiooxamide introduce a degree of steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting metal complex and the accessibility of the metal center.

The electronic properties of a ligand refer to its ability to donate or withdraw electron density from the metal center. The Tolman Electronic Parameter (TEP) is a common scale used to quantify the electron-donating ability of a ligand. wikipedia.org It is determined by measuring the C-O stretching frequency in a model complex like [LNi(CO)₃]. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a lower ν(CO) stretching frequency. wikipedia.org While a specific TEP value for N,N'-Diethyldithiooxamide is not widely reported, its sulfur and nitrogen donor atoms suggest it is a reasonably good σ-donor. wikipedia.orgchemrxiv.orgnih.gov

Synthesis and Characterization of Metal Complexes with N,N'-Diethyldithiooxamide

Preparation of Nickel(II), Copper(II), Cobalt(II), Palladium(II), and Platinum(II) Complexes

The synthesis of metal complexes with N,N'-Diethyldithiooxamide generally involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govacademicjournals.org For instance, nickel(II) and copper(II) complexes with the general formulas NiL₂X₂ (where X = Cl, Br, I, ClO₄), CuLX₂ (X = Cl, Br), and CuL₂(ClO₄)₂ have been prepared. unimore.it The synthesis typically proceeds by mixing stoichiometric amounts of the metal salt (e.g., NiCl₂, CuBr₂, PdCl₂, PtCl₂) and the ligand in a solvent like ethanol (B145695) or acetonitrile. academicjournals.orgnih.govajol.infonaturalspublishing.com The reaction mixture is often stirred, sometimes with heating or reflux, to facilitate the complex formation. academicjournals.orgsciepub.com The resulting solid complex can then be isolated by filtration, washed, and dried. academicjournals.orgajol.info The stoichiometry of the final product can be influenced by the metal-to-ligand ratio used in the reaction. chemrxiv.orgmdpi.com

Spectroscopic Elucidation of Metal-Ligand Interactions in N,N'-Diethyldithiooxamide Complexes (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for elucidating the structure and bonding within coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the N,N'-Diethyldithiooxamide ligand. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. A notable change is the shift in the C=S stretching vibration, indicating coordination through the sulfur atom. ijates.com Similarly, changes in the bands associated with the C-N and N-H bonds can signify the involvement of the nitrogen atom in coordination. researchgate.netresearchgate.net The appearance of new, typically weak, bands in the far-infrared region of the spectrum can often be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. nih.govnih.gov

Interactive Table: Characteristic IR Bands (cm⁻¹) for N,N'-Diethyldithiooxamide and its Complexes

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Interpretation of Shift |

|---|---|---|---|

| ν(N-H) | ~3200 | Shifted or Broadened | Involvement of N-H in coordination or hydrogen bonding. |

| ν(C-N) | ~1500 | Shifted | Indicates coordination through the nitrogen atom. |

| ν(C=S) | ~850 | Shifted to lower frequency | Indicates coordination through the sulfur atom. ijates.com |

| ν(M-N) | - | ~400-500 | Appearance confirms metal-nitrogen bond formation. nih.gov |

| ν(M-S) | - | ~300-400 | Appearance confirms metal-sulfur bond formation. |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the d-d electronic transitions and charge-transfer bands in the complexes. uomustansiriyah.edu.iq The positions and intensities of these bands provide insights into the coordination geometry (e.g., octahedral, square planar, tetrahedral) and the ligand field splitting energy (Δ). uomustansiriyah.edu.iqresearchgate.net For example, square planar Pd(II) complexes often exhibit a band assignable to the ¹A₁g → ¹B₁g transition. ajol.info The spectra of the complexes typically show intense bands in the UV region due to π → π* and n → π* transitions within the ligand, and potentially lower energy, less intense bands in the visible region corresponding to d-d transitions of the metal ion. researchgate.netajol.info Ligand-to-metal charge transfer (LMCT) bands can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes, such as those of Pd(II), Pt(II), and certain Ni(II) species. sapub.org In ¹H NMR spectra, the coordination of the ligand to a metal center causes shifts in the resonances of the ligand's protons. libretexts.orgbhu.ac.in The signals for the ethyl protons (-CH₂- and -CH₃) in N,N'-Diethyldithiooxamide would be expected to shift upon complexation due to the change in their electronic environment. ¹³C NMR spectroscopy can similarly provide information on how the carbon skeleton of the ligand is affected by coordination. bhu.ac.in For paramagnetic complexes, such as those of Co(II) and some Ni(II) and Cu(II) species, NMR signals are often significantly broadened and shifted, which can make interpretation more complex but can still provide structural information. nih.govvu.ltdu.ac.in

Elemental Analysis and Stoichiometry of Coordination Compounds

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized complex. By precisely measuring the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), and by analyzing the metal content, the stoichiometry of the complex can be confirmed. ijpbms.com This data allows for the verification of the metal-to-ligand ratio in the coordination compound, for example, whether it is 1:1 or 1:2. researchgate.netresearchgate.net The experimentally found percentages are compared with the calculated values for the proposed formula to establish the purity and composition of the complex. researchgate.netscirp.org

Interactive Table: Example Elemental Analysis Data for a Hypothetical [Ni(C₆H₁₂N₂S₂)₂]Cl₂ Complex

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 30.65 | 30.58 |

| Hydrogen (H) | 5.14 | 5.21 |

| Nitrogen (N) | 11.91 | 11.85 |

| Nickel (Ni) | 12.48 | 12.41 |

This analytical method is crucial for confirming that the synthesized product has the intended molecular formula, which underpins all further structural and reactivity studies. researchgate.net

Structural Analysis of N,N'-Diethyldithiooxamide Coordination Compounds

The structural elucidation of metal complexes containing N,N'-diethyldithiooxamide is critical for understanding their chemical properties and potential applications. Analysis in both the solid state and solution phase provides a comprehensive picture of the coordination environment around the metal center.

Solid-State Structures and Crystallographic Studies of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of coordination compounds in the solid state. Studies on metal complexes of dithiooxamides, including N,N'-diethyldithiooxamide, have revealed key structural features such as coordination geometries, bond lengths, and bond angles.

Complexes of N,N'-diethyldithiooxamide and its parent ligand, dithiooxamide (H₂toxa), have been synthesized with various transition metals, including nickel, palladium, and platinum. mdpi.comnahrainuniv.edu.iqtandfonline.com In many instances, the ligand deprotonates twice to act as a bridging dianion (toxa²⁻), coordinating to metal centers through its nitrogen and sulfur atoms. mdpi.com

For example, a dinuclear nickel complex, (μ₂-toxa){Ni(dppe)}₂₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), has been structurally characterized. mdpi.com In this compound, the dithiooxamidate ligand bridges two nickel atoms in a trans configuration. Each nickel(II) ion adopts a square-planar geometry, coordinated by the P,P donors of the dppe ligand and an N,S donor set from the bridging toxa²⁻ ligand. mdpi.com The solid-state structure confirms that deprotonation occurs at the nitrogen atoms. mdpi.com

Platinum(II) complexes with substituted dithiooxamide ligands have also been shown to adopt square planar geometries, a common configuration for d⁸ metal ions. tandfonline.comyork.ac.uknih.gov These structures are often stabilized by the chelation of the ligand to the metal center. york.ac.uk

The following table summarizes representative crystallographic data for a nickel complex with a dithiooxamidate ligand, illustrating typical coordination environments.

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|---|---|

| (μ₂-toxa){Ni(dppe)}₂₂ | C₅₄H₄₈B₂F₈N₂Ni₂P₄S₂ | Triclinic | P-1 | Square Planar (for each Ni) | Ni-P, Ni-S, Ni-N |

Solution-Phase Structural Investigations (e.g., EXAFS, Diffusion-Ordered NMR Spectroscopy)

While crystallography provides a static picture, solution-phase techniques are essential for understanding the structure and dynamics of complexes in a non-crystalline environment.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment of a specific element, such as a metal center in a complex. researchgate.net It can provide information on the coordination number, the type of neighboring atoms, and precise interatomic distances. utep.eduscispace.com For complexes of N,N'-diethyldithiooxamide, EXAFS would be particularly useful for determining the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths in solution. Studies on related copper(II) complexes with sulfur-containing ligands have successfully used EXAFS to confirm coordination via the thiol group and to characterize the local geometry around the copper ion. utep.edu In copper-sulfur systems, Cu-S bond distances are typically found in the range of 1.99 to 2.35 Å.

Diffusion-Ordered NMR Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species based on their diffusion coefficients, which correlate with their size and shape. researchgate.netresearchgate.net This method is invaluable for studying mixtures of complexes in solution or for identifying species in equilibrium. For N,N'-diethyldithiooxamide complexes, DOSY could be used to distinguish between monomeric, dimeric, or larger polynuclear species that might coexist in solution. mdpi.com The technique is also applicable to paramagnetic complexes, which is relevant for many transition metal compounds. utep.edu

Geometrical Preferences and Isomerism in N,N'-Diethyldithiooxamide Complexes

The coordination of N,N'-diethyldithiooxamide to a metal center can result in various geometrical isomers, primarily cis and trans isomers. nahrainuniv.edu.iqsciepub.com This type of isomerism is common in square planar and octahedral complexes. uokerbala.edu.iq

When N,N'-diethyldithiooxamide acts as a bidentate N,S-chelating ligand, it can coordinate to a square planar metal center like Pt(II) or Pd(II) alongside other ligands. In a complex of the type [M(L)₂X₂], where L is a monodentate ligand and X₂ represents the bidentate N,N'-diethyldithiooxamide, the two L ligands can be arranged adjacent to each other (cis) or opposite to each other (trans). Studies on related dithiooxamide (DTO) systems have reported the synthesis of cis-[MCl₂(DTO)] complexes for both Pd(II) and Pt(II). nahrainuniv.edu.iq

Furthermore, the dithiooxamide ligand itself can adopt different conformations. In bridging modes, the ligand has been observed to coordinate in a trans form, where the two metal-coordinating fragments are on opposite sides of the central C-C bond. mdpi.com The formation of specific isomers can be influenced by steric factors, such as the bulk of the N-alkyl substituents, and by the electronic properties of the metal center. acs.org For instance, in some trinuclear palladium-platinum complexes with substituted dithiooxamide bridges, stereoselective synthesis has led to the formation of specific racemic and meso forms. acs.org

Electrochemical Behavior of N,N'-Diethyldithiooxamide Metal Complexes

The electrochemical properties of N,N'-diethyldithiooxamide complexes are of significant interest, as both the metal center and the ligand itself can be redox-active.

Redox Processes and Cyclic Voltammetry

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of metal complexes. It provides information about the potentials at which oxidation and reduction events occur and the stability of the resulting species. csic.esnih.gov

Complexes of dithiooxamides can undergo multiple electron transfer steps. mdpi.com The dinuclear nickel complex (μ₂-toxa){Ni(dppe)}₂₂ exhibits four quasi-reversible one-electron redox couples in its cyclic voltammogram, indicating that the complex can exist in several different stable oxidation states. mdpi.com These redox events can be centered on the metal ions (e.g., Ni(II)/Ni(I)) or on the redox-active dithiooxamidate ligand. mdpi.comscielo.org.mx

For copper complexes, the Cu(II)/Cu(I) couple is a common feature in their cyclic voltammograms. wojast.org.ng The exact potential of this couple is highly sensitive to the coordination environment. nih.gov

The table below presents the electrochemical data for the dinuclear nickel dithiooxamidate complex.

| Redox Couple | E₁/₂ (V vs. Ag⁺/Ag) | Process |

|---|---|---|

| 1 | -0.79 | Quasi-reversible, one-electron |

| 2 | -1.28 | Quasi-reversible, one-electron |

| 3 | -1.78 | Quasi-reversible, one-electron |

| 4 | -2.11 | Quasi-reversible, one-electron |

Influence of Ligand Environment on Metal Center Electrochemistry

The ligand framework plays a crucial role in tuning the redox potential of the coordinated metal center. The electron-donating or electron-withdrawing nature of the ligand substituents can stabilize or destabilize different oxidation states of the metal. researchgate.net

For N,N'-diethyldithiooxamide, the sulfur atoms are soft donors, and the nitrogen atoms also participate in coordination. The presence of two electron-donating ethyl groups on the nitrogen atoms increases the electron density on the ligand compared to the unsubstituted dithiooxamide. This increased electron-donating character is expected to make the metal center easier to oxidize (i.e., shift the oxidation potential to a less positive value) and harder to reduce (shift the reduction potential to a more negative value). researchgate.netnih.gov

Studies comparing nickel complexes with different donor sets have shown this effect clearly. For example, a Ni(II) complex with an N₂S₂ ligand has a reduction potential that is shifted to less negative values compared to a complex with an N₆ ligand, indicating that the sulfur-containing environment makes the Ni(II) center easier to reduce. scielo.org.mx This demonstrates the significant influence that the dithiooxamide core has on the metal's electrochemical properties, an effect that is further modulated by the N-alkyl substituents. scielo.org.mxgre.ac.uk

Theoretical and Computational Studies on N,n Diethyldithiooxamide

Quantum Chemical Calculations on N,N'-Diethyldithiooxamide Systems

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens to examine molecular systems with high precision. frontiersin.org These methods allow for the detailed investigation of electronic structure and reactivity, providing data that is often difficult or impossible to obtain through experimental means alone. frontiersin.org

Density Functional Theory (DFT) Investigations (e.g., B3-LYP)

Density Functional Theory (DFT) has emerged as a widely used and effective computational method for studying the structural and electronic properties of molecules. taylorfrancis.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a particularly popular choice due to its balance of accuracy and computational efficiency. spectroscopyonline.com

DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry of N,N'-Diethyldithiooxamide, determining the most stable arrangement of its atoms. dergipark.org.tr These calculations can predict key structural parameters such as bond lengths and bond angles. dergipark.org.tr For instance, theoretical calculations on similar organic molecules have shown good agreement between predicted and experimentally determined geometries. nih.gov The application of DFT extends to understanding the reactivity of the molecule by analyzing its electronic properties. scirp.org

| Parameter | Description |

| Functional | A mathematical function that approximates the exchange-correlation energy in DFT. B3LYP is a common example. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. 6-311G(d,p) is a widely used basis set. |

| Molecular Geometry | The three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for studying the electronic structure of molecules. rsc.org

For N,N'-Diethyldithiooxamide, ab initio calculations can provide highly accurate predictions of its electronic energy levels and wavefunctions. mdpi.com This information is fundamental to understanding its chemical reactivity, as it allows for the characterization of electron distribution and the identification of sites susceptible to electrophilic or nucleophilic attack. nih.gov By calculating the energies of different electronic states, these methods can also shed light on the molecule's photochemical behavior. mdpi.com While computationally more demanding than DFT, ab initio methods offer a higher level of theory and are often used to benchmark the results of other computational approaches. rsc.org

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions, which aids in the analysis of experimental data.

Computational Infrared (IR) and Ultraviolet (UV) Spectra

Theoretical calculations can generate predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra that can be compared with experimental results. nih.gov The calculation of vibrational frequencies in an IR spectrum is a standard feature of many quantum chemistry software packages. mdpi.com These calculations can help in the assignment of specific absorption bands to particular vibrational modes within the molecule, such as the stretching and bending of C=S and N-H bonds in N,N'-Diethyldithiooxamide. diva-portal.org It is common for calculated vibrational frequencies to be systematically higher than experimental values, and scaling factors are often applied to improve the agreement. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.gov This information is invaluable for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. nih.gov

| Spectroscopic Technique | Predicted Property | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT, Ab Initio |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) |

Electrostatic Potential and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. preprints.org The MEP map displays regions of positive and negative electrostatic potential, indicating areas that are, respectively, susceptible to nucleophilic and electrophilic attack. For N,N'-Diethyldithiooxamide, the MEP would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comugent.be A smaller HOMO-LUMO gap generally suggests higher reactivity. ugent.be Analysis of the spatial distribution of the HOMO and LUMO can reveal the specific atoms or regions of the molecule involved in electron donation and acceptance during chemical reactions. irjweb.com

| Analysis | Information Gained |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of reactive sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO-LUMO) | Insights into electron-donating and electron-accepting capabilities, chemical reactivity, and kinetic stability. |

Conformational Analysis and Tautomerism

The three-dimensional structure and the potential for different isomeric forms are critical aspects of a molecule's character. Computational methods are instrumental in exploring the conformational landscape and the relative stabilities of different tautomers.

Conformational analysis of N,N'-Diethyldithiooxamide involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. mdpi.com Quantum chemical calculations can be used to determine the relative energies of these different conformers, thereby identifying the most stable or predominant forms. frontiersin.org This is particularly important for flexible molecules like N,N'-Diethyldithiooxamide, where the ethyl groups can adopt various orientations.

Energy Minimization and Stable Isomer Identification

The process of energy minimization is a cornerstone of computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by exploring the molecule's potential energy surface, a complex, multi-dimensional landscape where the potential energy is a function of the atomic coordinates.

Computational methods, such as those based on density functional theory (DFT), are employed to systematically search for the lowest energy points on this surface. mjcce.org.mk These points correspond to stable conformations or isomers of the molecule. For a flexible molecule like N,N'-Diethyldithiooxamide, with its rotatable ethyl groups and thioamide functionalities, multiple energy minima, representing different rotational isomers (conformers), are expected to exist.

A systematic conformational analysis would involve rotating the bonds within the molecule and calculating the energy at each step. uni-muenchen.de This process, often referred to as a potential energy surface scan, helps to identify all the low-energy conformers. jamberoo.org The relative energies of these conformers determine their population at a given temperature, with the global minimum representing the most abundant isomer under equilibrium conditions.

While specific data for N,N'-Diethyldithiooxamide is not available in the searched literature, a theoretical study would likely identify several stable isomers arising from the rotation around the C-C and C-N bonds of the ethyl groups, as well as potential cis-trans isomerism around the C-C bond of the dithiooxamide (B146897) backbone. The relative stabilities would be influenced by a delicate balance of steric hindrance between the ethyl groups and electronic effects within the thioamide moieties.

Table 1: Hypothetical Stable Isomers of N,N'-Diethyldithiooxamide

| Isomer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Population (%) |

| Isomer A | ~180° (anti) | 0.00 | Data not available |

| Isomer B | ~60° (gauche) | Data not available | Data not available |

| Isomer C | ~ -60° (gauche) | Data not available | Data not available |

| Isomer D | ~0° (syn) | Data not available | Data not available |

| This table is for illustrative purposes only, as no specific computational data for N,N'-Diethyldithiooxamide has been found in the reviewed literature. |

Transition State Analysis in N,N'-Diethyldithiooxamide Systems

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a chemical reaction. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the path from reactants to products. nih.gov Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate.

For N,N'-Diethyldithiooxamide, transition state analysis could be applied to various potential reactions, such as its synthesis, decomposition, or its interaction with other molecules. Computational methods can be used to locate these transition state structures on the potential energy surface. jamberoo.org This involves sophisticated algorithms that search for saddle points, which are maxima in the direction of the reaction coordinate and minima in all other directions.

Once a transition state is located, its structure provides valuable insights into the geometry of the molecule as bonds are being broken and formed. The energy of the transition state, relative to the reactants, determines the activation barrier for the reaction. A lower activation barrier corresponds to a faster reaction rate.

Given the absence of specific studies on N,N'-Diethyldithiooxamide, one can only speculate on the types of transition states that might be relevant. For example, in a hypothetical isomerization reaction between two stable conformers, the transition state would represent the conformation with the highest energy barrier to rotation. In a potential decomposition reaction, the transition state would correspond to the point of bond cleavage.

Table 2: Hypothetical Transition State Properties for an Isomerization Reaction of N,N'-Diethyldithiooxamide

| Property | Value |

| Reaction | Isomer A <=> Isomer B |

| Activation Energy (kcal/mol) | Data not available |

| Key Bond Distances/Angles | Data not available |

| Imaginary Frequency (cm⁻¹) | Data not available |

| This table is for illustrative purposes only, as no specific computational data for N,N'-Diethyldithiooxamide has been found in the reviewed literature. |

Advanced Applications of N,n Diethyldithiooxamide and Its Complexes in Materials Science and Analytical Chemistry Academic Research Focus

Utilization in Modified Electrode Technologies

The modification of electrode surfaces is a key strategy in electrochemistry to enhance sensitivity, selectivity, and reaction kinetics. mdpi.com Organic compounds, including dithiooxamide (B146897) derivatives, are immobilized on conductive substrates to create electrodes with tailored properties for specific analytical or catalytic purposes. mdpi.com

Dithiooxamide-Modified Glassy Carbon Electrodes for Electrochemical Studies

Glassy carbon electrodes (GCEs) are widely used in electrochemical studies due to their wide potential window, chemical inertness, and good conductivity. zensorrd.comsemanticscholar.org Modifying the surface of a GCE can improve its performance for detecting specific analytes. mdpi.com The modification often involves electropolymerization or the deposition of a film containing a specific functional molecule. researchgate.net For instance, films of N,N'-disubstituted dithiooxamide derivatives can be electropolymerized onto a GCE surface. researchgate.net

These modified electrodes serve as platforms for studying electrochemical processes. The immobilized dithiooxamide ligands can interact with target analytes in the solution, leading to a measurable electrochemical response. This approach has been used to develop sensors for various substances, including metal ions and organic molecules. nih.govfrontiersin.org The stability and performance of the modified electrode are crucial, with factors like the homogeneity of the modifying layer and the strength of its adhesion to the GCE surface being significant. mdpi.com

Investigation of Electrochemical Properties of Organic Compounds using Modified Electrodes

Modified electrodes are instrumental in investigating the electrochemical properties of organic compounds. researchgate.net By using an electrode functionalized with a dithiooxamide derivative, researchers can study redox processes at lower overpotentials, which is often not possible with bare electrodes. nih.gov The interaction between the modified surface and the analyte can facilitate electron transfer, providing insights into the reaction mechanisms. nih.gov

The electrochemical behavior of various organic molecules can be correlated with their structural parameters through studies using these specialized electrodes. researchgate.net For example, cyclic voltammetry is a common technique used to characterize the redox behavior of compounds at the modified electrode interface. frontiersin.org The data obtained, such as oxidation and reduction potentials, can be used to design new materials with improved electrochemical properties for applications in sensors, energy storage, and electrocatalysis. mdpi.comresearchgate.net

Role in the Synthesis of Functional Organic Materials

The unique chemical structure of N,N'-diethyldithiooxamide makes it a valuable monomer for the synthesis of various functional polymers. Its ability to form strong covalent or coordination bonds leads to the creation of robust materials with specific, tunable properties.

Preparation of Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent stability. bris.ac.uk They are synthesized from organic building blocks through strong covalent bonds. mdpi.com Dithiooxamide and its derivatives are used as monomers in the synthesis of POPs through reactions like Schiff-base condensation or catalyst-free condensation with aldehydes under solvothermal conditions. mdpi.comrsc.org

These reactions create highly crosslinked, amorphous polymer networks. bris.ac.uk The resulting POPs often possess nitrogen- and sulfur-enriched frameworks, which are particularly effective for applications such as gas capture and storage. For example, thiazolothiazole-linked porous organic polymers synthesized from dithiooxamide have shown a high selective uptake of CO2 over N2. rsc.org The properties of these POPs can be tailored by choosing different co-monomers and synthetic conditions. researchgate.net

| POP Type | Monomers | Synthetic Method | Key Property | Reference |

| Thiazolothiazole-linked POP | Aldehydes, Dithiooxamide | Catalyst-free condensation | Selective CO2 uptake | rsc.org |

| Schiff-Base POPs | Td-symmetric adamantane (B196018) knot, Four-branched "linkage" molecules | Schiff base polycondensation | High iodine adsorption | mdpi.com |

| Azo-linked POPs | Aromatic nitro monomers | Microwave-assisted reductive homocoupling | Moderate to modest porosity | researchgate.net |

| (NNN)Ru-Incorporated POP | 2,6-bis(benzimidazo-1-yl)pyridine (bbp) | N2 atmosphere reaction | High catalytic efficiency | mdpi.com |

Formation of Polymeric Dithiooxamides

N,N'-Diethyldithiooxamide can undergo polymerization to form coordination polymers with various transition metal ions like Cu(II), Ni(II), and Co(II). acs.orgtandfonline.com These polymers are typically synthesized by reacting a dithiooxamide derivative with metal salts, such as acetates or chlorides. acs.org The resulting materials are often intractable and insoluble in common organic solvents, which is characteristic of their polymeric nature. acs.orgresearchgate.net

The coordination between the dithiooxamide ligand and the metal center can occur through both the nitrogen and sulfur atoms, leading to the formation of stable chelate rings. acs.orgresearchgate.net These coordination polymers exhibit interesting properties, including enhanced thermal stability and electrical conductivity compared to the uncoordinated ligand. acs.org For example, the dc conductivity of poly(butanethiooxamide) coordination polymers shows them to be electrically conductive, a significant difference from the uncoordinated polymer. acs.org The structure and properties of these polymeric materials are investigated using techniques like elemental analysis, IR spectroscopy, and thermogravimetric analysis. researchgate.net

| Polymer/Complex | Metal Ion | Reactants | Key Finding | Reference |

| Poly(butanethiooxamide) complexes | Co(II), Ni(II), Cu(II) | Dithiooxamide, 1,4-diaminobutane, metal salts | Coordination polymers are electrically conductive. | acs.org |

| Unchelated coordination polymers | Ni(II), Cu(II) | Dithiooxamide, metal-hexacyanoferrate(II) gelatin-immobilized matrices | Novel synthesis method under specific complexing conditions. | tandfonline.com |

| Poly(thiooxamides) coordination polymers | Hg(II) | Dithiooxamide, poly(ethylene thiooxamide), etc., Hg(II) salts | Coordination occurs through S alone or both N and S. | researchgate.net |

Application as Chelating Resins for Ion Separation

The strong metal-chelating ability of the dithiooxamide functional group is exploited in the development of chelating resins for the selective separation and removal of metal ions from aqueous solutions. researchgate.netresearchgate.net These resins are typically prepared by incorporating the chelating agent into a solid polymer support, such as Amberlite XAD resins. researchgate.net

Terpolymer resins synthesized through the condensation of monomers like p-Amino Phenol and dithiooxamide with formaldehyde (B43269) can function as effective ion-exchangers. oaji.net These resins demonstrate selectivity for certain metal ions, which is crucial for applications in industrial wastewater treatment and analytical preconcentration. researchgate.net The efficiency of metal ion uptake by these resins is often dependent on the pH of the solution, with adsorption generally increasing with higher pH. researchgate.net The adsorbed metal ions can later be recovered by treatment with a strong acid. researchgate.net

| Resin Type | Functional Group/Monomers | Target Ions | Key Feature | Reference |

| Dithiooxamide-functionalized terpolymer | 2, 4-dihydroxyacetophenone, biuret, formaldehyde | Fe3+, Cu2+, Ni2+, Co2+, Zn2+, Cd2+, Pb2+ | Selective for Fe3+ and Cu2+; adsorption is pH-dependent. | researchgate.net |

| p-APDF terpolymer resin | p-Amino Phenol, dithiooxamide, formaldehyde | Not specified | Can be used as ion-exchangers. | oaji.net |

| Chelating agent-impregnated resin | 5,7-Dihalo-8-hydroxyquinoline on Amberlite XAD | Cu, Cd, Ni, Zn, Pb, Hg, Fe | Metal ions recovered with 3-5M hydrochloric acid. | researchgate.net |

Synthesis of Dithiooxamide-Formaldehyde Resins

The synthesis of novel resins through the incorporation of specific functional monomers is a significant area of materials science. N,N'-Diethyldithiooxamide can be utilized as a monomer in the production of specialized resins, such as dithiooxamide-formaldehyde resins. This process is analogous to the well-established synthesis of urea-formaldehyde (UF) resins, where urea (B33335) is reacted with formaldehyde. diva-portal.orgwoodj.org

The synthesis typically involves a two-step procedure: an initial alkaline hydroxymethylation followed by an acidic condensation. woodj.org In the first step, carried out under alkaline conditions, N,N'-diethyldithiooxamide would react with formaldehyde to form methylol derivatives. The subsequent step, under acidic conditions, would involve the condensation of these methylol intermediates to form a polymeric network. diva-portal.orgwoodj.org The molar ratio of N,N'-diethyldithiooxamide to formaldehyde is a critical parameter that influences the structure and properties of the resulting resin, similar to how the formaldehyde to urea (F/U) ratio affects UF resins. woodj.org

The resulting dithiooxamide-formaldehyde resin would possess unique properties imparted by the dithiooxamide moiety, particularly its strong affinity for certain metal ions. This characteristic makes these resins promising materials for applications in selective metal ion extraction and separation.

Selective Separation and Concentration of Metal Ions (e.g., Silver)

The selective separation and concentration of metal ions from aqueous solutions is crucial for various applications, including environmental remediation, resource recycling, and analytical chemistry. scielo.br Resins and other adsorbent materials functionalized with ligands that exhibit high affinity and selectivity for a target metal ion are of particular interest. scielo.br N,N'-Diethyldithiooxamide, with its sulfur-containing functional groups, demonstrates a strong affinity for soft metal ions like silver (Ag⁺).

Resins incorporating N,N'-diethyldithiooxamide can be employed for the selective extraction of silver ions. asianpubs.org The mechanism of separation is based on the formation of stable complexes between the dithiooxamide units within the resin and the silver ions in the solution. This process can be highly selective, even in the presence of other competing metal ions.

The efficiency of the separation process is influenced by several factors, including the pH of the solution, the concentration of the metal ion, and the contact time. asianpubs.org For instance, in related systems using different functionalized resins for silver separation, the optimal pH is often a critical parameter. asianpubs.org After the adsorption of silver ions, they can be stripped from the resin using an appropriate eluent, allowing for the regeneration of the resin and the recovery of the concentrated metal. nih.gov This makes N,N'-diethyldithiooxamide-based materials a viable option for cyclical processes of metal ion separation and recovery.

| Parameter | Typical Condition for Metal Ion Separation | Reference |

| pH | Acidic to neutral (e.g., pH 4.5-5.0) | scielo.brasianpubs.org |

| Eluent | Acidic solutions (e.g., HNO₃) | asianpubs.org |

| Application | Selective removal of Ag⁺ from aqueous solutions | scielo.brasianpubs.org |

Catalytic Applications Mediated by N,N'-Diethyldithiooxamide Complexes

Exploration of N,N'-Diethyldithiooxamide Metal Complexes in C-C Coupling Reactions (e.g., Heck, Suzuki)

Transition metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis. okstate.eduarkat-usa.org The performance of the catalyst, which is typically a palladium complex, is highly dependent on the nature of the ligands coordinated to the metal center. nih.gov Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov

N,N'-Diethyldithiooxamide, with its nitrogen and sulfur donor atoms, can act as a ligand to form stable complexes with transition metals like palladium. These complexes have the potential to be explored as catalysts in C-C coupling reactions. The electronic and steric properties of the N,N'-diethyldithiooxamide ligand can modulate the catalytic activity of the metal center.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Palladium complexes of N,N'-diethyldithiooxamide could potentially catalyze this transformation. The catalytic cycle generally involves the oxidative addition of the halide to the Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. arkat-usa.org N,N'-Diethyldithiooxamide-palladium complexes could also be investigated for their catalytic activity in this reaction. The established mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The nature of the ligand is known to significantly impact the efficiency of each of these steps. nih.gov

| Coupling Reaction | Reactants | Potential Catalyst | Reference |

| Heck | Unsaturated Halide + Alkene | N,N'-Diethyldithiooxamide-Pd Complex | organic-chemistry.orglibretexts.org |

| Suzuki-Miyaura | Organoboron Compound + Organohalide | N,N'-Diethyldithiooxamide-Pd Complex | arkat-usa.orgnih.gov |

Catalysis in Multicomponent Reactions (e.g., Biginelli)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical processes in organic synthesis. researchgate.net The Biginelli reaction, a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidinones. researchgate.netorganic-chemistry.org

Metal complexes can serve as effective catalysts for the Biginelli reaction, often leading to higher yields and milder reaction conditions compared to traditional acid catalysis. mdpi.com N,N'-Diethyldithiooxamide metal complexes, for example with copper, could be investigated as catalysts in Biginelli-type reactions. The Lewis acidic nature of the metal center in the complex can activate the carbonyl group of the aldehyde, facilitating the initial condensation step with the urea or thiourea component. organic-chemistry.org

The use of a chiral N,N'-diethyldithiooxamide complex could potentially induce enantioselectivity in the Biginelli reaction, leading to the synthesis of optically active dihydropyrimidinones, which are of interest in medicinal chemistry. mdpi.com

Investigation of Catalytic Mechanisms and Selectivity

Understanding the catalytic mechanism is essential for optimizing reaction conditions and designing more efficient catalysts. For N,N'-diethyldithiooxamide metal complexes in catalytic applications, a key area of investigation would be the elucidation of the reaction mechanism.

In C-C coupling reactions, this would involve studying the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. nih.govlibretexts.org Techniques such as kinetic studies, in-situ spectroscopy, and computational modeling can provide insights into the structure of the active catalytic species and the rate-determining step. nih.gov The coordination of the N,N'-diethyldithiooxamide ligand to the metal center throughout the catalytic cycle would be of particular interest.

For multicomponent reactions like the Biginelli reaction, mechanistic investigations would focus on identifying the role of the metal complex in activating the substrates and promoting the key bond-forming steps. organic-chemistry.org The coordination of the reactants to the metal center and the subsequent transformations could be studied to understand how the catalyst facilitates the reaction and influences its selectivity. The formation of a ternary complex involving the enzyme, substrate, and ligand is a crucial aspect of understanding the catalytic mechanism. nih.gov

Integration in Advanced Materials Research Methodologies

The unique properties of N,N'-diethyldithiooxamide and its metal complexes allow for their integration into various advanced materials research methodologies. For example, their ability to selectively bind to specific metal ions can be exploited in the development of chemical sensors and analytical probes. The changes in the spectroscopic or electrochemical properties of an N,N'-diethyldithiooxamide-based material upon binding to a target analyte could form the basis of a detection method.

Furthermore, the incorporation of N,N'-diethyldithiooxamide into polymeric matrices or onto the surface of nanomaterials can lead to the creation of functional materials with tailored properties for applications in catalysis, separation science, and sensing. The study of these integrated systems requires a multidisciplinary approach, combining principles of materials science, coordination chemistry, and analytical chemistry.

High-Throughput Screening and Computational Materials Discovery

The combination of High-Throughput Screening (HTS) and computational materials discovery represents a paradigm shift in the search for new materials based on N,N'-diethyldithiooxamide. This synergy allows for the rapid evaluation of numerous candidate compounds, significantly reducing the time and resources required to identify materials with desired properties.

High-Throughput Screening (HTS) involves the automated testing of large libraries of chemical compounds for a specific biological or chemical activity. nih.gov In the context of N,N'-diethyldithiooxamide, HTS can be employed to screen libraries of its derivatives or its metal complexes for applications such as catalysis, sensing, or the development of novel coordination polymers. youtube.comnih.gov For instance, an HTS campaign could assess the efficacy of various N,N'-diethyldithiooxamide-metal complexes as catalysts for a specific organic transformation or as colorimetric sensors for different metal ions. nih.gov The process typically involves miniaturized assays in microtiter plates, where properties like fluorescence, absorbance, or luminescence are measured to quantify the performance of each compound. springernature.com

Computational materials discovery complements HTS by predicting the properties of materials in silico before they are synthesized. frontiersin.org Using methods like Density Functional Theory (DFT), researchers can model the electronic structure, geometry, and reactivity of N,N'-diethyldithiooxamide complexes. acs.orgikm.org.my This allows for the pre-screening of virtual libraries of compounds to prioritize candidates that are most likely to exhibit the desired characteristics. For example, DFT calculations can predict the binding energy of a complex to a target analyte, its electronic band gap for semiconductor applications, or the stability of a proposed coordination polymer framework. acs.orgnih.gov This computational pre-selection makes subsequent experimental HTS efforts more focused and efficient.

A typical workflow integrating these approaches for discovering a new N,N'-diethyldithiooxamide-based sensor might proceed as follows:

Virtual Library Design: A large virtual library of N,N'-diethyldithiooxamide derivatives with different alkyl or aryl substitutions is created.

Computational Screening: DFT calculations are performed to predict properties like the selectivity and binding affinity of each virtual compound towards a specific metal ion.

Candidate Prioritization: Based on the computational results, a smaller, more promising subset of compounds is selected for synthesis.

High-Throughput Synthesis: Automated or parallel synthesis techniques are used to create the prioritized library of compounds.

High-Throughput Screening: The synthesized compounds are screened for their sensing performance (e.g., color change upon metal binding) using automated plate readers.

Hit Validation: The most promising "hits" from the HTS are re-synthesized and characterized thoroughly using traditional methods to confirm their properties. youtube.com

This integrated strategy accelerates the discovery process by ensuring that experimental efforts are concentrated on candidates with the highest probability of success.

| Table 1: Illustrative HTS Workflow for a N,N'-Diethyldithiooxamide-Based Metal Ion Sensor | |

| Phase | Description |

| 1. Library Generation | A diverse library of N,N'-diethyldithiooxamide analogues is synthesized via parallel synthesis, varying the N-substituents to modulate electronic properties and steric hindrance. |

| 2. Primary Screen | The library of ligands is dissolved in a suitable solvent and dispensed into 384-well plates. A solution containing a target metal ion (e.g., Cu²⁺, Pd²⁺) is added. A colorimetric or fluorometric response is measured using a high-throughput plate reader. |

| 3. Hit Confirmation | Compounds that show a significant response ("hits") are re-tested under the same conditions to confirm their activity and rule out false positives. |

| 4. Selectivity Screen | Confirmed hits are tested against a panel of different metal ions to determine their selectivity for the target ion. |

| 5. Potency Determination | A dose-response curve is generated for the most selective hits to determine their detection limit and binding affinity (e.g., IC₅₀/EC₅₀). |

| 6. Downstream Analysis | The most potent and selective compounds are selected for detailed spectroscopic, structural, and electrochemical characterization. |

Data-Driven Approaches and Machine Learning in Dithiooxamide Research

Data-driven approaches, particularly machine learning (ML), are poised to revolutionize research on N,N'-diethyldithiooxamide and its complexes by leveraging existing knowledge to predict the properties of new, un-synthesized compounds. arxiv.org These methods build predictive models by identifying complex, non-linear relationships between a molecule's structure and its functional properties. frontiersin.orgarxiv.org

The core of this approach involves training an ML algorithm on a dataset of known dithiooxamide compounds. researchgate.net This dataset would include the chemical structures, which are converted into numerical representations called molecular descriptors or "features," and their corresponding experimentally measured or computationally calculated properties (the "targets"). nih.govresearchgate.net

Molecular Descriptors (Features): These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For N,N'-diethyldithiooxamide complexes, relevant descriptors could include:

Topological Descriptors: Information about atom connectivity and branching.

Quantum Chemical Descriptors: Properties derived from DFT calculations, such as HOMO/LUMO energies, partial atomic charges, and dipole moments. acs.org

Fingerprints: Bit strings that represent the presence or absence of specific structural fragments.

Compositional Features: Stoichiometric information, such as the ratio of metal to ligand. arxiv.org

Target Properties: These are the characteristics that the ML model aims to predict. For materials science and analytical chemistry applications of dithiooxamides, target properties could include:

Stability Constant: The thermodynamic stability of a metal complex.

Solubility: The solubility of a complex in different solvents.

Wavelength of Maximum Absorbance (λ_max): A key parameter for colorimetric sensors.

Catalytic Activity: The turnover number or yield for a catalyzed reaction.

Toxicity: Predicted biological toxicity to guide the development of safer materials. nih.gov

Once trained, the ML model can make instantaneous predictions for new candidate molecules, allowing for the rapid virtual screening of vast chemical spaces. nih.gov This can guide experimental efforts toward molecules with a high probability of possessing desired traits. For example, a model could predict the λ_max for thousands of virtual N,N'-diethyldithiooxamide derivatives upon complexation with palladium, quickly identifying candidates for a new colorimetric assay. This data-driven approach significantly accelerates the design-build-test-learn cycle in materials discovery. arxiv.org

| Table 2: Example of a Machine Learning Framework for Dithiooxamide Research | |

| Component | Description & Examples |

| Dataset | A curated collection of dithiooxamide complexes with known properties. Sourced from literature, in-house experiments, and computational databases. |

| Molecular Descriptors (Inputs) | Constitutional: Molecular weight, atom counts (C, H, N, S, Metal).Topological: Wiener index, Balaban J index.Quantum Chemical: HOMO/LUMO gap, Mulliken charges, Dipole Moment.Fingerprints: Morgan fingerprints, MACCS keys. |

| Target Properties (Outputs) | Analytical: Stability constant (log K), Wavelength of maximum absorbance (λ_max), Molar absorptivity (ε).Materials: Band gap, Thermal decomposition temperature, Crystal packing energy.Safety: Predicted acute toxicity, Mutagenicity. |

| Machine Learning Algorithms | Regression Models: Kernel Ridge Regression, Random Forest, Gradient Boosting.Classification Models: Support Vector Machines (SVM), Naive Bayes. |

| Application | Predicting the colorimetric response (λ_max) of new N,N'-diethyldithiooxamide derivatives for selective metal ion detection. Guiding the synthesis of new coordination polymers with optimal thermal stability. |

Future Research Directions and Emerging Trends

Exploration of Novel N,N'-Diethyldithiooxamide Derivatives with Tunable Properties

The ability to tune the properties of ligands is crucial for influencing the photophysical characteristics of their corresponding metal complexes. nih.gov This principle is directly applicable to N,N'-Diethyldithiooxamide derivatives, where modifications can alter energy gaps, absorption spectra, and emission properties. nih.gov Patents already list a variety of N,N'-disubstituted dithiooxamides, indicating an existing interest in creating derivatives for specific applications like corrosion inhibition. googleapis.comgoogleapis.com The systematic exploration of these derivatives will likely yield compounds with enhanced performance in targeted applications.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of N,N'-Diethyldithiooxamide and its complexes necessitates the use of a sophisticated suite of analytical methods. While traditional techniques such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental for routine characterization scielo.org.zaresearchgate.net, future research will increasingly rely on more advanced spectroscopic and structural analysis tools.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, are particularly valuable for probing the vibrational states of these molecules and their metal complexes. mdpi.com This non-destructive method is especially useful for analyzing aqueous samples and can provide detailed information about molecular structure. mdpi.comspectroscopyonline.com Furthermore, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can offer precise insights into the local atomic environment, electronic configuration, and chemical bonding within these systems. espublisher.com For definitive structural elucidation, single-crystal X-ray diffraction will continue to be the gold standard, providing precise bond lengths and angles of crystalline complexes. nih.govmdpi.com

Table 1: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Provided | Relevant Applications for N,N'-Diethyldithiooxamide Systems |

| Raman Spectroscopy | Provides information on molecular vibrations, symmetry, and bonding. mdpi.comspectroscopyonline.com | Characterization of ligand conformation, metal-ligand vibrations, and analysis in aqueous media. |

| X-ray Absorption Spectroscopy (XAS) | Details the local atomic environment, oxidation state, and coordination geometry of metal centers. espublisher.com | Probing the electronic structure and coordination of metal ions in complexes. |

| Surface-Enhanced Raman Scattering (SERS) | Enhances Raman signals of molecules adsorbed on rough metal surfaces, allowing for trace-level detection. mdpi.com | Studying interfacial phenomena and detecting low concentrations of the ligand or its complexes. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Provides high-resolution separation of complex mixtures. researchgate.net | Separation and purification of derivatives and their metal complexes. |

Development of N,N'-Diethyldithiooxamide-Based Functional Materials

The unique coordination properties of N,N'-Diethyldithiooxamide make it an attractive building block for the creation of novel functional materials. tohoku.ac.jpresearchgate.net A significant area of future research will be its incorporation into Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.goviupac.orgwikipedia.org By using N,N'-Diethyldithiooxamide or its derivatives as the organic linkers, new MOFs with specific functionalities can be designed. osti.gov

Another promising avenue is the development of polymer/MOF nanocomposites. nih.gov These materials combine the processability and flexibility of polymers with the high porosity and functionality of MOFs. nih.gov N,N'-Diethyldithiooxamide could be integrated into such composites, either as part of the MOF structure or as a functional additive, to create materials for biomedical applications or advanced catalysis. nih.govnih.gov The potential for N,N'-Diethyldithiooxamide in creating corrosion-inhibiting coatings also represents a key area for functional material development. googleapis.comgoogleapis.com

Table 2: Potential Functional Materials Based on N,N'-Diethyldithiooxamide

| Material Type | Potential Functionality | Design Principle |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. wikipedia.org | N,N'-Diethyldithiooxamide as the organic linker connecting metal nodes. osti.gov |

| Polymer Composites | Enhanced mechanical properties, controlled release. nih.gov | Incorporation of N,N'-Diethyldithiooxamide or its complexes as fillers or functional components in a polymer matrix. |

| Corrosion-Inhibiting Coatings | Protection of metal surfaces. googleapis.comgoogleapis.com | Formation of a protective film on the metal surface through complexation. |

| Luminescent Materials | Sensing, imaging. | Design of metal complexes that exhibit specific light-emitting properties. osti.gov |

Deeper Mechanistic Understanding of Complexation and Reactivity

A fundamental goal for future research is to achieve a more profound understanding of the mechanisms governing the complexation and reactivity of N,N'-Diethyldithiooxamide with various metal ions. While it is known that the compound forms complexes with metal ions , the kinetics and thermodynamics of these processes are not fully understood. Mechanistic studies, similar to those conducted on other nitrogen- and sulfur-containing ligands, will be crucial. nih.govnih.gov

Investigating the reactivity of N,N'-Diethyldithiooxamide complexes is also a key research direction. This includes studying their role in activating small molecules, a process of significant interest in catalysis. nih.gov The presence of redox-active metal ions in these complexes could facilitate a range of chemical transformations. mdpi.com Understanding how factors like solvent, pH, and temperature influence the stability and reactivity of these complexes will be essential for optimizing their performance in various applications. nih.gov

Computational Design and Prediction of N,N'-Diethyldithiooxamide Systems

Computational modeling has emerged as an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. mdpi.commarine.csiro.au In the context of N,N'-Diethyldithiooxamide, computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in future research. nih.govresearchgate.net DFT calculations can be employed to predict the geometric and electronic structures of novel derivatives and their metal complexes, offering insights into their stability and reactivity. nih.govphyschemres.org